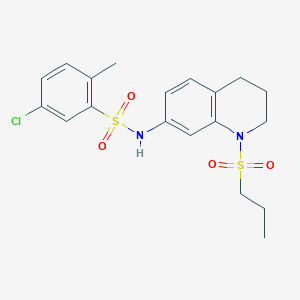![molecular formula C10H8N6 B2550358 5-[4-(1-Imidazolyl)fenil]-2H-tetrazol CAS No. 188890-72-4](/img/structure/B2550358.png)
5-[4-(1-Imidazolyl)fenil]-2H-tetrazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole: is a heterocyclic compound that features both an imidazole and a tetrazole ring
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound has shown potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool in drug discovery .
Industry: In the industrial sector, 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(1-Imidazolyl)benzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The imidazole and tetrazole rings can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines or other reduced derivatives .
Mecanismo De Acción
The mechanism of action of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes or receptors, leading to its biological effects .
Comparación Con Compuestos Similares
- 4-(1-Imidazolyl)benzoic acid
- 1-Phenyl-1H-tetrazole
- 4-(1-Imidazolyl)phenol
Comparison: Compared to similar compounds, 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole stands out due to its dual functionality. The presence of both imidazole and tetrazole rings provides unique reactivity and binding properties, making it more versatile in various applications .
Propiedades
IUPAC Name |
5-(4-imidazol-1-ylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-9(16-6-5-11-7-16)4-2-8(1)10-12-14-15-13-10/h1-7H,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAKQPDVCLWKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2550275.png)
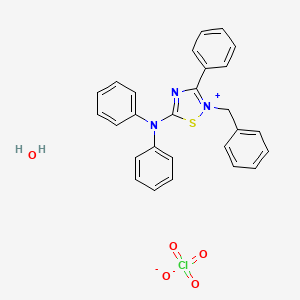
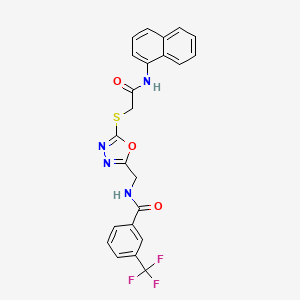
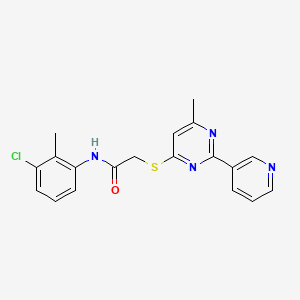
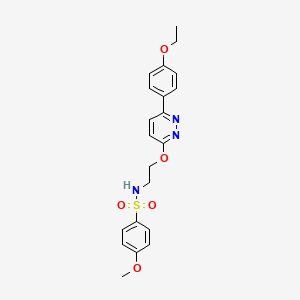
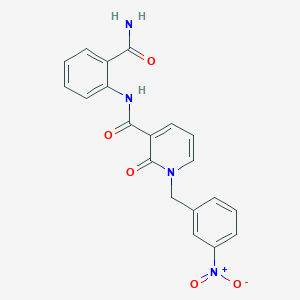
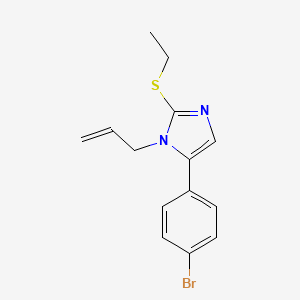
![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/new.no-structure.jpg)
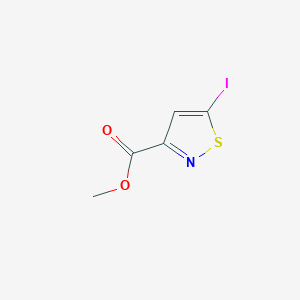
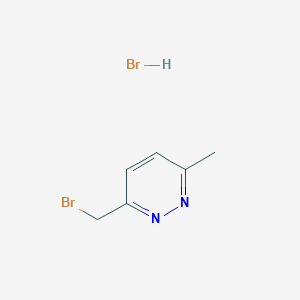
![2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2550290.png)
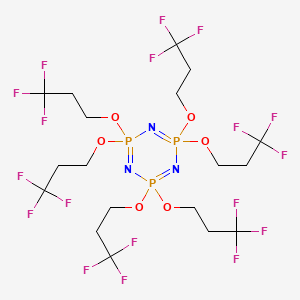
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2550296.png)
